Ethyl 4-isocyanatobutyrate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-isocyanatobutyrate and its derivatives involves several innovative methodologies. For example, ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound, is produced through the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate (ECAA) over a catalytic complex, demonstrating the precision achievable in synthesizing specific isomers (Kluson et al., 2019). This process exemplifies the complexity and versatility in the synthesis of ethyl 4-isocyanatobutyrate derivatives.
Molecular Structure Analysis
The molecular structure of ethyl 4-isocyanatobutyrate and related compounds has been a subject of study to understand their reactivity and properties better. Investigations into the equilibrium conformation of ethyl isocyanate, a related molecule, through molecular orbital calculations, reveal the importance of electron correlation in predicting the molecule's equilibrium structure, indicating the presence of stable gauche and trans conformers (Feher et al., 1993).
Chemical Reactions and Properties
Ethyl 4-isocyanatobutyrate undergoes various chemical reactions, reflecting its reactivity and utility in organic synthesis. The synthesis and characterization of derivatives, such as ethyl 4-bromo-4,4-dinitrobutyrate, through reactions like Michael addition, highlight the compound's versatile reactivity and potential for producing a wide range of functionalized products (Chu Shijin, 2011).
Physical Properties Analysis
Understanding the physical properties of ethyl 4-isocyanatobutyrate and its derivatives is crucial for their application in synthesis and material science. While specific studies on ethyl 4-isocyanatobutyrate's physical properties are limited, research on related compounds provides insight into their behavior under various conditions. For instance, the study of ethyl isocyanate's microwave spectrum helps understand its structural dynamics and physical properties (Sakaizumi et al., 1976).
Chemical Properties Analysis
The chemical properties of ethyl 4-isocyanatobutyrate are closely related to its reactivity and potential for forming diverse chemical bonds and structures. The compound's role in the synthesis of hydroxamic acids and ureas from carboxylic acids, via processes such as the Lossen rearrangement, exemplifies its utility in organic synthesis and the development of novel compounds (Thalluri et al., 2014).
Scientific Research Applications
Stereoselective Synthesis
Ethyl 4-isocyanatobutyrate is valuable in stereoselective synthesis, as seen in the production of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in synthesizing pharmacologically important products like L-carnitine. This process involves the asymmetric hydrogenation of related compounds and is optimized in microfluidic chip reactors for high enantioselectivity and total conversions (Kluson et al., 2019).
Determination and Analysis Techniques
Ethyl 4-isocyanatobutyrate and its derivatives can be determined and analyzed using high-performance liquid chromatography, as demonstrated in the study of ethyl N-phenyl carbamate and related compounds. This method employs derivatization techniques and UV detection for accurate measurement (Milchert & Paździoch, 1994).
Physical Properties Research
Research into the physical properties of ethyl 4-isocyanatobutyrate and related alcohols, like ethyl alcohol, contributes to a deeper understanding of their behaviors, such as viscosity and activation energy, under various conditions. This can be crucial for applications in different environments and processes (Jobling & Lawrence, 1952).
Reaction Mechanisms and Pathways
Understanding the reaction mechanisms of ethyl 4-isocyanatobutyrate and similar compounds provides insights into their applications in synthesis and chemical reactions. Studies have explored various reaction pathways and the formation of derivatives, essential for developing new synthesis methods and materials (Tinnerberg et al., 1997).
Applications in Organic Chemistry
Ethyl 4-isocyanatobutyrate is significant in organic chemistry, particularly in synthesizing diverse organic compounds and intermediates. It plays a role in the formation of complex molecular structures, contributing to advancements in medicinal chemistry and material sciences (Sakaizumi et al., 1976).
Safety And Hazards
Ethyl 4-isocyanatobutyrate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 4-isocyanatobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)4-3-5-8-6-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRIEURYWMQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392534 | |
Record name | Ethyl 4-isocyanatobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-isocyanatobutyrate | |
CAS RN |
106508-62-7 | |
Record name | Ethyl 4-isocyanatobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-isocyanatobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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